molecular formula C22H33N5O5 B12106842 6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid

6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid

Cat. No.: B12106842
M. Wt: 447.5 g/mol
InChI Key: VMILMCIMLLYNMB-UHFFFAOYSA-N
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Description

H-Pro-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids proline, phenylalanine, glycine, and lysine Peptides like H-Pro-Phe-Gly-Lys-OH are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (glycine, phenylalanine, and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like H-Pro-Phe-Gly-Lys-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Phe-Gly-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of lysine can lead to the formation of allysine, while substitution reactions can yield peptides with altered sequences and potentially different biological activities .

Scientific Research Applications

H-Pro-Phe-Gly-Lys-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Pro-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For instance, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-Pro-Phe-Gly-Lys-OH include other tetrapeptides with different amino acid sequences, such as H-Lys-Ala-Val-Gly-OH and H-Pro-Pro-Phe-Phe-OH .

Uniqueness

H-Pro-Phe-Gly-Lys-OH is unique due to its specific sequence, which imparts distinct biological properties. The presence of lysine, for example, can enhance the peptide’s solubility and interaction with negatively charged biomolecules. Additionally, the combination of proline and phenylalanine can influence the peptide’s structural conformation and stability .

Properties

Molecular Formula

C22H33N5O5

Molecular Weight

447.5 g/mol

IUPAC Name

6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)

InChI Key

VMILMCIMLLYNMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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